molecular formula C20H24N2O B5404588 1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No.: B5404588
M. Wt: 308.4 g/mol
InChI Key: DFPZHKCOGKTTJW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MPP, is a chemical compound that belongs to the class of piperazines. It has been studied for its potential applications in scientific research due to its unique properties and effects on the body.

Mechanism of Action

1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It also inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. These effects are thought to contribute to its behavioral and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on the body, including increased locomotor activity, decreased anxiety-like behavior, and altered social behavior in animal models. It has also been shown to have potential analgesic effects and to modulate the immune response. These effects are thought to be mediated by its actions on neurotransmitter systems and its effects on gene expression.

Advantages and Limitations for Lab Experiments

1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in scientific research, including its selectivity for certain neurotransmitter systems, its well-defined mechanism of action, and its ability to modulate gene expression. However, it also has some limitations, including its potential for off-target effects and its limited availability.

Future Directions

There are several potential future directions for research on 1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including further studies on its effects on neurotransmitter systems, its potential therapeutic applications, and its use as a tool for studying the underlying mechanisms of psychiatric disorders. Additionally, the development of new synthesis methods and analogs of this compound could lead to improved selectivity and potency for use in research.

Synthesis Methods

1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with nitromethane, followed by reduction and condensation reactions. The resulting product is then reacted with 3-phenyl-2-propenal to yield this compound. This synthesis method has been optimized to produce high yields and purity of this compound for research purposes.

Scientific Research Applications

1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes it a potential candidate for studying the mechanisms underlying drug addiction, depression, and other psychiatric disorders.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-23-20-11-5-10-19(17-20)22-15-13-21(14-16-22)12-6-9-18-7-3-2-4-8-18/h2-11,17H,12-16H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPZHKCOGKTTJW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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